molecular formula C23H16Cl2IN3O3 B11218238 (2Z)-N-(3,4-dichlorophenyl)-5-(hydroxymethyl)-2-[(4-iodophenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide

(2Z)-N-(3,4-dichlorophenyl)-5-(hydroxymethyl)-2-[(4-iodophenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide

Cat. No.: B11218238
M. Wt: 580.2 g/mol
InChI Key: CZXIZQHKNHYHHJ-UHFFFAOYSA-N
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Description

(2Z)-N-(3,4-dichlorophenyl)-5-(hydroxymethyl)-2-[(4-iodophenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrano[2,3-c]pyridine core, substituted with dichlorophenyl, iodophenyl, hydroxymethyl, and carboxamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(3,4-dichlorophenyl)-5-(hydroxymethyl)-2-[(4-iodophenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the pyrano[2,3-c]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the dichlorophenyl group: This step may involve a substitution reaction using a dichlorophenyl halide.

    Introduction of the iodophenyl group: This can be done through a similar substitution reaction using an iodophenyl halide.

    Formation of the imino group: This step may involve a condensation reaction with an appropriate amine.

    Introduction of the hydroxymethyl group: This can be achieved through a hydroxymethylation reaction.

    Formation of the carboxamide group: This step may involve an amidation reaction with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(3,4-dichlorophenyl)-5-(hydroxymethyl)-2-[(4-iodophenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The halogen groups (chlorine and iodine) can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiolates.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving its molecular targets.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2Z)-N-(3,4-dichlorophenyl)-5-(hydroxymethyl)-2-[(4-iodophenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-N-(3,4-dichlorophenyl)-5-(hydroxymethyl)-2-[(4-bromophenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide: Similar structure but with a bromine atom instead of iodine.

    (2Z)-N-(3,4-dichlorophenyl)-5-(hydroxymethyl)-2-[(4-chlorophenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide: Similar structure but with a chlorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in (2Z)-N-(3,4-dichlorophenyl)-5-(hydroxymethyl)-2-[(4-iodophenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide imparts unique properties, such as increased molecular weight and potential for specific interactions with biological targets that are not observed with other halogen atoms.

Properties

Molecular Formula

C23H16Cl2IN3O3

Molecular Weight

580.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-5-(hydroxymethyl)-2-(4-iodophenyl)imino-8-methylpyrano[2,3-c]pyridine-3-carboxamide

InChI

InChI=1S/C23H16Cl2IN3O3/c1-12-21-17(13(11-30)10-27-12)9-18(22(31)28-16-6-7-19(24)20(25)8-16)23(32-21)29-15-4-2-14(26)3-5-15/h2-10,30H,11H2,1H3,(H,28,31)

InChI Key

CZXIZQHKNHYHHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C2=C1OC(=NC3=CC=C(C=C3)I)C(=C2)C(=O)NC4=CC(=C(C=C4)Cl)Cl)CO

Origin of Product

United States

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